

Technical Support Center: Machining E235 Steel

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Compound of Interest

Compound Name: E235

Cat. No.: B1663354

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This guide provides troubleshooting advice, frequently asked questions, and experimental guidance for optimizing the cutting parameters for **E235** steel. **E235** (also designated as S235JR or 1.0308) is a non-alloy, low-carbon structural steel known for its excellent formability and weldability.^{[1][2]} Its low carbon content (approx. 0.17%) and hardness (approx. 130 HB) make it readily machinable.^{[2][3][4]}

Frequently Asked Questions (FAQs)

Q1: What are the primary cutting parameters to consider when machining **E235** steel?

A1: The three primary cutting parameters that have the most significant impact on the machining process are:

- **Cutting Speed (Vc):** The speed at which the cutting edge of the tool moves relative to the workpiece, typically measured in meters per minute (m/min) or surface feet per minute (SFM). It is a major factor influencing tool life and surface finish.
- **Feed Rate (f):** The distance the tool advances into the workpiece during one revolution or per tooth, measured in millimeters per revolution (mm/rev) or millimeters per tooth (mm/tooth). It strongly affects surface finish and material removal rate.
- **Depth of Cut (ap):** The depth of the tool engagement into the workpiece in a single pass. Along with feed rate, it determines the material removal rate.

Q2: What type of cutting tool material is recommended for **E235** steel?

A2: For machining low-carbon steels like **E235**, coated carbide inserts are the industry standard and highly recommended.[5]

- Carbide Grade: A medium-hardness carbide grade offers a good balance of wear resistance and toughness for this application.
- Coating: An AlTiN (Aluminum Titanium Nitride) or similar coating can significantly improve tool life by increasing heat and wear resistance.
- Geometry: Use inserts with a positive rake angle and a dedicated chipbreaker designed for steels to ensure good chip control and reduce cutting forces.

Q3: Can incorrect cutting parameters damage the workpiece or the machine?

A3: Yes. Using parameters that are not optimized can lead to a range of problems, from poor part quality to machine damage.[1][6] Issues include excessive vibration (chatter), which degrades surface finish and can damage the tool and machine spindle; rapid tool wear or breakage, leading to scrapped parts; and poor dimensional accuracy.[6][7]

Troubleshooting Guides

Problem: Poor Surface Finish

Q: My machined **E235** parts have a rough surface. What are the likely causes and how can I fix it?

A: A poor surface finish is one of the most common machining issues and can be caused by several factors.

- Incorrect Feed Rate: A feed rate that is too high is a primary cause of roughness. The tool advances too quickly, leaving distinct grooves on the surface.
 - Solution: Decrease the feed rate. For finishing passes, a lower feed rate (e.g., 0.05-0.15 mm/rev for turning) is crucial.
- Built-Up Edge (BUE): Low-carbon steels have a tendency to adhere to the cutting edge, creating a "built-up edge" that periodically breaks off, marring the workpiece surface.

- Solution: Increase the cutting speed. Higher speeds increase the temperature at the cutting zone, which can prevent BUE formation. Ensure adequate coolant is applied directly to the cutting edge.
- Tool Wear: A worn or chipped cutting edge cannot produce a clean cut, resulting in a rough and inconsistent surface.
 - Solution: Inspect the cutting tool for wear on the flank or cratering on the face. Rotate to a new cutting edge or replace the insert.
- Vibration or Chatter: Lack of rigidity in the setup (workpiece, tool holder, or machine) can cause vibrations that translate directly to the part's surface.
 - Solution: Ensure the workpiece is clamped securely. Use the shortest possible tool overhang. Check for and address any machine maintenance issues, such as worn spindle bearings.[\[6\]](#)

Problem: Rapid Tool Wear or Breakage

Q: My cutting inserts are wearing out very quickly or breaking. What should I investigate?

A: Premature tool failure increases costs and downtime. The leading causes are excessive heat and mechanical overload.

- Cutting Speed Too High: Running the tool too fast generates excessive heat, which accelerates wear and can cause plastic deformation of the cutting edge.
 - Solution: Reduce the cutting speed. Consult the recommended starting parameters in the tables below and adjust downwards if necessary.
- Feed Rate or Depth of Cut Too Aggressive: A high feed rate or a large depth of cut can overload the cutting edge, leading to chipping or catastrophic breakage.
 - Solution: Reduce the feed rate and/or depth of cut. Ensure your parameters are appropriate for the tool's geometry and the machine's power.
- Inadequate Coolant: Insufficient cooling fails to extract heat from the cutting zone and flush away abrasive chips, leading to thermal-related wear.

- Solution: Ensure a consistent and high-pressure flow of coolant is directed precisely at the tool-workpiece interface.
- Incorrect Tool Grade/Coating: Using a tool not suited for steel will result in rapid failure.
 - Solution: Confirm you are using a carbide grade and coating designed for machining steels. A tougher (less brittle) carbide grade may be required if chipping is the primary failure mode.[8]

Data Presentation: Recommended Starting Parameters

The following tables provide conservative starting parameters for machining **E235** steel with coated carbide tooling. These values should be considered a baseline and may require optimization based on your specific machine, tooling, and setup rigidity.

Table 1: Turning Parameters for **E235** Steel

Feature	Cutting Speed (Vc)	Feed Rate (f)	Depth of Cut (ap)	Tooling
Roughing	120 - 180 m/min	0.20 - 0.40 mm/rev	1.5 - 4.0 mm	Coated Carbide
Finishing	180 - 250 m/min	0.08 - 0.20 mm/rev	0.2 - 1.0 mm	Coated Carbide

Table 2: Milling Parameters for **E235** Steel (End Milling)

Feature	Cutting Speed (Vc)	Feed per Tooth (fz)	Axial Depth (ap)	Radial Depth (ae)	Tooling
Roughing (Slotting)	100 - 150 m/min	0.05 - 0.15 mm/tooth	Up to 1.0 x Diameter	Full Slot	Coated Carbide End Mill
Roughing (Side Milling)	130 - 180 m/min	0.10 - 0.20 mm/tooth	Up to 1.5 x Diameter	0.5 x Diameter	Coated Carbide End Mill
Finishing (Side Milling)	160 - 220 m/min	0.05 - 0.12 mm/tooth	Up to 1.5 x Diameter	0.1 x Diameter	Coated Carbide End Mill

Table 3: Drilling Parameters for **E235** Steel

Tool Diameter	Cutting Speed (Vc)	Feed Rate (f)	Tooling
5 - 10 mm	70 - 100 m/min	0.08 - 0.15 mm/rev	Coated Carbide Drill
10 - 20 mm	80 - 110 m/min	0.15 - 0.25 mm/rev	Coated Carbide Drill

Note: For HSS (High-Speed Steel) tooling, cutting speeds should be reduced by 50-60%.[\[7\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: Optimization of Cutting Speed for Surface Finish in Turning

- Objective: To determine the optimal cutting speed (Vc) that produces the lowest surface roughness (Ra) for a finishing pass on an **E235** steel workpiece.
- Materials & Equipment:
 - CNC Lathe
 - E235** Steel round bar (e.g., 50mm diameter)
 - Coated carbide turning insert for finishing (e.g., CNMG with 0.4mm nose radius)

- Tool holder
- Surface roughness tester (profilometer)
- Standard coolant
- Methodology:
 - Setup: Securely mount the **E235** workpiece in the lathe chuck. Install the finishing tool with minimal overhang.
 - Parameter Selection:
 - Keep the Feed Rate (f) constant at a typical finishing value (e.g., 0.1 mm/rev).
 - Keep the Depth of Cut (a_p) constant and small (e.g., 0.5 mm).
 - Select a range of Cutting Speeds (V_c) to test. For example: 160, 180, 200, 220, and 240 m/min.
 - Execution:
 - Perform a uniform roughing pass on the workpiece to ensure a consistent starting surface.
 - For each selected cutting speed, perform a finishing pass over a 30 mm length of the workpiece.
 - Ensure consistent coolant application for all tests.
 - Data Collection:
 - After each pass, stop the machine and allow the workpiece to cool.
 - Measure the surface roughness (R_a) at three distinct locations within the machined section.
 - Record the three R_a values for each cutting speed tested.

- Data Analysis:
 - Calculate the average Ra for each cutting speed.
 - Plot the average surface roughness (Ra) as a function of cutting speed (Vc).
 - The cutting speed that corresponds to the lowest average Ra is the optimum value under these specific conditions.

Visualizations

Caption: Troubleshooting workflow for diagnosing and correcting poor surface finish.

Caption: The relationship between cutting parameters and machining outcomes.

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